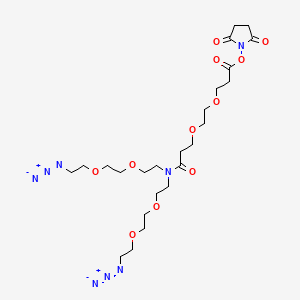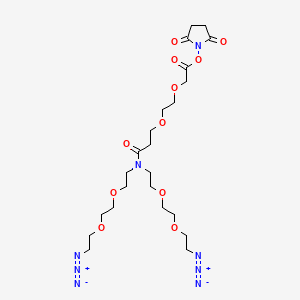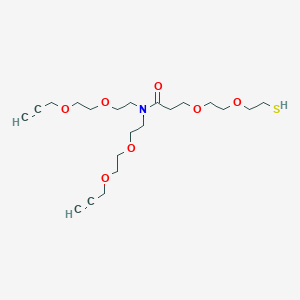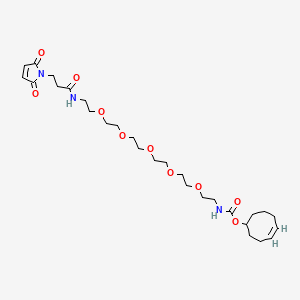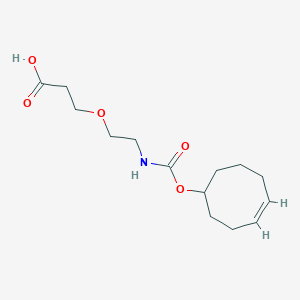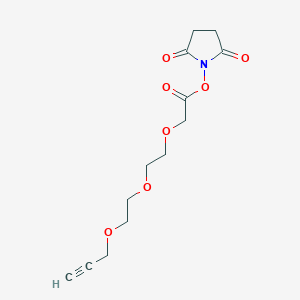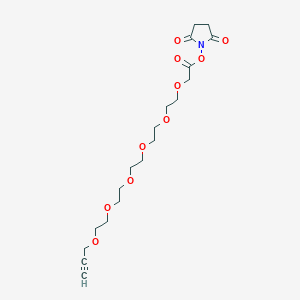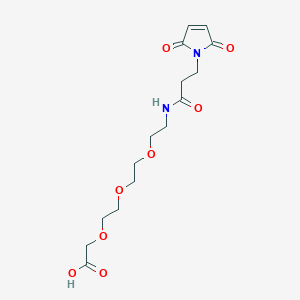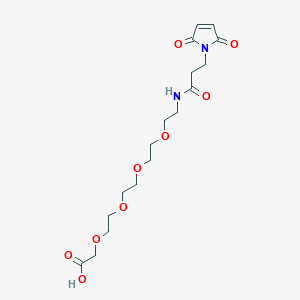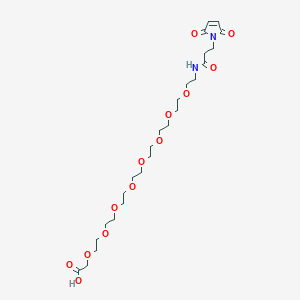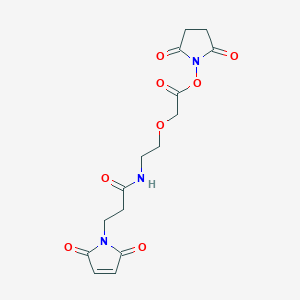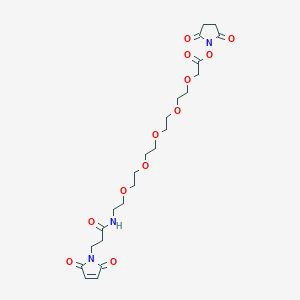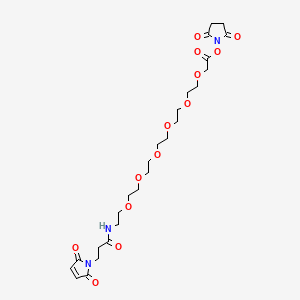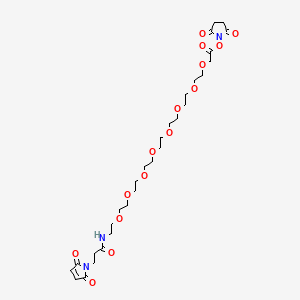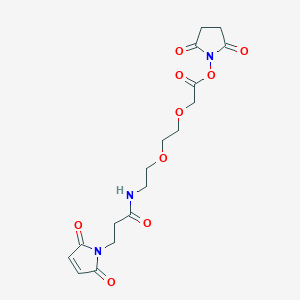
Mal-propionylamido-PEG2-NHS acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mal-propionylamido-PEG2-NHS acetate is a compound that combines a polyethylene glycol (PEG) chain with a maleimide group and an N-hydroxysuccinimide (NHS) ester. This compound is primarily used as a linker in bioconjugation reactions, enabling the covalent attachment of biomolecules such as proteins, peptides, and oligonucleotides. The PEG chain enhances solubility and reduces immunogenicity, while the maleimide and NHS groups facilitate specific and efficient conjugation with thiol and amine groups, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-propionylamido-PEG2-NHS acetate typically involves the reaction of a PEG derivative with maleimide and NHS ester groupsThe NHS ester is then introduced to the other end of the PEG chain via an esterification reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using analytical methods like HPLC and NMR .
Chemical Reactions Analysis
Types of Reactions
Mal-propionylamido-PEG2-NHS acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Addition Reactions: The maleimide group reacts with thiol groups through a Michael addition reaction to form stable thioether bonds.
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, and various solvents (e.g., dimethyl sulfoxide, water).
Conditions: Reactions typically occur at pH 7-9 for NHS ester reactions and pH 6.5-7.5 for maleimide-thiol reactions
Major Products
Amide Bonds: Formed from the reaction of NHS ester with primary amines.
Thioether Bonds: Formed from the reaction of maleimide with thiol groups
Scientific Research Applications
Mal-propionylamido-PEG2-NHS acetate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of proteins, peptides, and oligonucleotides for various biological assays and studies.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) and other therapeutic agents to improve drug delivery and efficacy.
Industry: Utilized in the production of biocompatible materials and coatings
Mechanism of Action
The mechanism of action of Mal-propionylamido-PEG2-NHS acetate involves the formation of covalent bonds between the NHS ester and primary amines, as well as between the maleimide group and thiol groups. These reactions result in the stable attachment of the compound to biomolecules, enhancing their solubility, stability, and bioavailability. The PEG chain acts as a spacer, reducing steric hindrance and improving the overall efficiency of the conjugation process .
Comparison with Similar Compounds
Similar Compounds
- Mal-amido-PEG-NHS acetate
- Mal-PEG-NHS ester
- Mal-PEG-acid
- Mal-PEG-amine
Uniqueness
Mal-propionylamido-PEG2-NHS acetate is unique due to its specific combination of functional groups and the length of its PEG chain. This combination allows for precise and efficient bioconjugation, making it highly valuable in various research and industrial applications. Its ability to enhance solubility and reduce immunogenicity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O9/c21-12(5-7-19-13(22)1-2-14(19)23)18-6-8-27-9-10-28-11-17(26)29-20-15(24)3-4-16(20)25/h1-2H,3-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPDQZRONGSMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1242060-82-7 |
Source


|
| Details | Compound: α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]poly(oxy-1,2-ethanediyl) | |
| Record name | α-[2-[[3-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]poly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242060-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
